Tyrosylleucine
Overview
Description
Tyrosylleucine trifluoroacetate (Tyr-Leu TFA) is a dipeptide compound composed of the amino acids tyrosine and leucine, with trifluoroacetate as a counterion. This compound has garnered attention due to its potent antidepressant-like activity and its ability to modulate depressive symptoms effectively .
Mechanism of Action
Target of Action
Tyrosylleucine is a dipeptide composed of tyrosine and leucine . Some dipeptides are known to have physiological or cell-signaling effects . .
Mode of Action
It is known that some dipeptides can interact with various targets in the body, leading to different physiological effects
Biochemical Pathways
This compound, as a dipeptide, is part of the broader biochemical pathways of protein metabolism. It is known that the tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . .
Result of Action
This compound has been found to exhibit antidepressant-like activity in mice . It has been observed to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus . .
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For instance, the presence of specific enzymes in the gastrointestinal tract can affect the release and subsequent activity of dipeptides . .
Biochemical Analysis
Biochemical Properties
Tyrosylleucine interacts with various biomolecules in the body, including enzymes, proteins, and neurotransmitters. It has been found to activate serotonin, dopamine, and the GABA receptor system .
Cellular Effects
This compound influences cell function by modulating neurotransmitter systems. It has been shown to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress . It also enhances the proliferation of hippocampal progenitor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It has been found that this compound does not affect hippocampal mRNA and protein expression of BDNF, a regulatory factor of both neurogenesis and depression-like behavior .
Temporal Effects in Laboratory Settings
It has been found to exhibit potent anxiolytic-like and antidepressant-like activities after oral administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to exhibit potent anxiolytic-like and antidepressant-like activities at doses of 0.3-3 mg/kg .
Metabolic Pathways
It has been found to interact with the serotonin, dopamine, and the GABA receptor system .
Transport and Distribution
It has been found to suppress activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .
Subcellular Localization
It has been found to enhance the proliferation of hippocampal progenitor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosylleucine trifluoroacetate typically involves the solid-phase peptide synthesis (SPPS) method. This method uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then reacts with the amine group of the growing peptide chain.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
In industrial settings, the production of this compound trifluoroacetate follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of TFA in the cleavage and deprotection steps is crucial for obtaining the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosylleucine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tyrosine residues.
Reduction: Sodium borohydride is often employed for the reduction of carbonyl groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of tyrosine.
Reduction: Alcohols derived from the reduction of carbonyl groups.
Substitution: Halogenated or nitrated derivatives of tyrosine.
Scientific Research Applications
Tyrosylleucine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Explored for its antidepressant-like effects and potential therapeutic applications.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Comparison with Similar Compounds
Similar Compounds
Tyrosylphenylalanine (Tyr-Phe): Another dipeptide with similar structural features but different biological activities.
Leucyltyrosine (Leu-Tyr): A dipeptide with reversed amino acid sequence, leading to different properties and applications.
Uniqueness
Tyrosylleucine trifluoroacetate is unique due to its potent antidepressant-like activity and its ability to modulate depressive symptoms effectively. Its specific interaction with neurotransmitter systems sets it apart from other similar dipeptides .
Biological Activity
Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. Recent research highlights its significant biological activities, particularly in neuropharmacology, where it exhibits potential antidepressant and anxiolytic effects. This article delves into the biological activity of this compound, presenting relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
This compound is characterized by its aromatic side chain from tyrosine and the aliphatic side chain from leucine. This unique structure allows it to interact with various biological systems, influencing neurogenesis and neurotransmitter pathways.
Property | Details |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₃ |
Molecular Weight | 249.27 g/mol |
Solubility | Soluble in water |
1. Antidepressant Effects
Research indicates that this compound exhibits potent antidepressant-like activity. A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in behavior during forced swim and tail suspension tests, which are standard models for assessing antidepressant efficacy. Notably, this compound increased c-Fos expression in the dentate gyrus of the hippocampus, a marker associated with neuronal activity and proliferation .
- Mechanism of Action : this compound appears to modulate stress responses by suppressing the activation of the hypothalamo-pituitary-adrenal (HPA) axis during stress tests. This suppression is crucial as excessive HPA activation is linked to mood disorders .
2. Neurogenesis Promotion
This compound has been shown to enhance the proliferation of progenitor cells in the hippocampus. Studies indicate that it increases the number of bromo-2'-deoxyuridine-positive cells, suggesting a role in neurogenesis . The following table summarizes key findings related to neurogenesis:
Study | Method | Findings |
---|---|---|
Mice Model | Increased c-Fos expression and progenitor cell proliferation in the hippocampus | |
In vitro Analysis | Enhanced neuronal activity markers in hippocampal cultures |
3. Interaction with Neurotransmitter Systems
This compound may influence pathways involving neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA). This interaction suggests its potential utility in treating anxiety and mood disorders by modulating neurotransmitter levels.
Case Study 1: Antidepressant Activity in Mice
In a controlled study, this compound was administered to naïve mice via oral and intraperitoneal routes. The results showed a marked reduction in depressive-like behaviors compared to control groups. The study also noted no significant changes in brain-derived neurotrophic factor (BDNF) levels, indicating that this compound may exert its effects through alternative pathways rather than direct BDNF modulation .
Case Study 2: Neuroprotective Effects
Another investigation explored this compound's protective effects against oxidative stress in neuronal cells. The compound demonstrated an ability to scavenge reactive oxygen species (ROS), thereby potentially enhancing neuronal survival under stress conditions .
Comparative Analysis with Similar Compounds
The following table compares this compound with other dipeptides that share structural similarities:
Compound | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
This compound | Aromatic + Aliphatic | Antidepressant-like | Enhances hippocampal proliferation |
Phenylalanine-Leucine | Aromatic + Aliphatic | Antidepressant-like | Different aromatic side chain |
Tryptophan-Leucine | Aromatic + Aliphatic | Serotonin-related | Influences serotonin pathways |
Tyrosyl-Glycine | Aromatic + Aliphatic | Neuroactive | Potential anxiolytic properties |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJLPRZGVVDNU-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938403 | |
Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-10-1 | |
Record name | L-Tyrosyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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